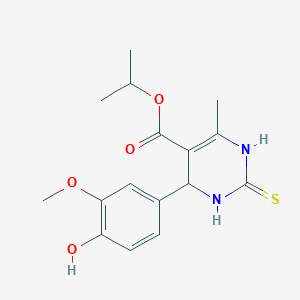

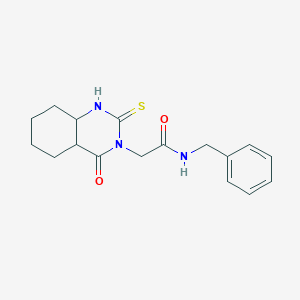

Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 4-hydroxy-3-methoxyphenyl group, which is a common structure in many bioactive compounds. For instance, it is found in 3-Methoxy-4-hydroxyphenylglycol (MHPG), a metabolite of norepinephrine degradation .

Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a related compound, undergoes rapid conversion into conjugates after oral administration .Scientific Research Applications

Synthesis and Chemical Analysis

- Synthesis Techniques : The compound is synthesized using various techniques. For example, Begum and Vasundhara (2009) described the preparation of similar dihydropyrimidine derivatives, emphasizing their crystal structure analysis, which is crucial for understanding chemical properties and potential applications Begum & Vasundhara, 2009.

- Catalytic Abilities in Synthesis : The catalytic abilities of certain compounds, like l-proline nitrate in ionic liquids, have been tested for the synthesis of pyrimidine derivatives. This includes compounds similar to the one , indicating their potential utility in facilitating chemical reactions Cahyana, Liandi, & Anwar, 2022.

Pharmacological Research

- Antihypertensive Activity : Fazylov et al. (2016) synthesized ethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives, assessing their hypotensive activity. This highlights a potential pharmacological application in managing blood pressure Fazylov et al., 2016.

- Anticancer Properties : A study by Ibrahim et al. (2017) focused on the cyclization of a Biginelli Adduct similar to the compound , reporting its moderate anticancer activity against human breast cancer cells. This suggests a potential application in cancer treatment Ibrahim et al., 2017.

Biophysical Interactions

- Binding Analysis : Pisudde et al. (2018) conducted a study on the binding interaction of pyrimidine derivatives with bovine serum albumin. Understanding such interactions can be crucial for drug design and pharmacokinetics Pisudde, Tekade, & Thakare, 2018.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-8(2)22-15(20)13-9(3)17-16(23)18-14(13)10-5-6-11(19)12(7-10)21-4/h5-8,14,19H,1-4H3,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWGOIZSJDMFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2473677.png)

![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)